2-Chloro-6-(phenylsulfanyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-phenylsulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIHPWZUQCSMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 Phenylsulfanyl Benzonitrile and Analogues
Direct Synthesis Approaches to 2-Chloro-6-(phenylsulfanyl)benzonitrile
The most direct route to this compound involves the formation of a carbon-sulfur bond on the benzonitrile (B105546) ring through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions Utilizing Alkali Metal Thiophenolates and Halogenated Benzonitriles
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. google.com This process involves the reaction of a dihalogenated benzonitrile, specifically 2,6-dichlorobenzonitrile (B3417380), with an alkali metal salt of thiophenol. google.com In this reaction, the thiophenolate anion acts as the nucleophile, attacking one of the chlorinated carbon atoms on the aromatic ring.
The SNAr mechanism is facilitated by the presence of the electron-withdrawing nitrile (-CN) group on the benzonitrile ring. wikipedia.orglibretexts.org This group activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.pub The reaction proceeds by the addition of the nucleophile to the aromatic ring, followed by the elimination of a halide ion (in this case, chloride) as the leaving group. pressbooks.pubyoutube.com The presence of two chlorine atoms, one of which is substituted, is crucial for the synthesis of the target molecule. google.com
A known application of this reaction is as an intermediate step in the synthesis of 1-chloro thioxanthone. google.comgoogle.com The process starts with the reaction between 2,6-dichlorobenzonitrile and an alkali metal thiophenolate to yield 2-chloro-6-phenylthio benzonitrile. google.comgoogle.com
Optimization of Reaction Conditions for Yield and Purity
The efficiency and outcome of the nucleophilic aromatic substitution for synthesizing this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time.
In related syntheses of phenylthio-benzonitrile derivatives, various solvents and conditions have been employed to maximize yield and purity. google.com For instance, the preparation of (4-chloro-phenylthio)-2 benzonitrile has been carried out using a mixture of methanol (B129727) and toluene, with sodium methoxide (B1231860) used to form the thiophenolate in situ. google.com The reaction temperature is carefully controlled, often involving heating to reflux to ensure the reaction goes to completion. google.com The use of a co-solvent like N,N-dimethylformamide (DMF) can also be beneficial. google.com Post-reaction workup, including washing with aqueous base and water, is essential to remove byproducts and purify the final compound. google.com
| Parameter | Condition Example | Purpose | Reference |
| Halogenated Benzonitrile | 2,6-dichlorobenzonitrile | Starting material | google.com, google.com |
| Nucleophile | Alkali metal salt of thiophenol | To introduce the phenylsulfanyl group | google.com, google.com |
| Solvent System | Methanol-Toluene mixture | To dissolve reactants and facilitate reaction | google.com |
| Co-Solvent | N,N-dimethylformamide (DMF) | To enhance solubility and reaction rate | google.com |
| Base | Sodium methoxide | To generate the thiophenolate nucleophile | google.com |
| Temperature | Reflux, 125-130 °C | To provide activation energy for the reaction | google.com |
| Workup | Aqueous washes (NaOH, H₂O) | To purify the product | google.com |
Synthesis of Structurally Related Phenylthio-Benzonitrile Derivatives
The synthesis of analogues of this compound often requires more elaborate strategies, including multi-step sequences and specialized coupling reactions to introduce various substituents.
Multistep Synthetic Sequences for Substituted Analogues
Creating substituted analogues often involves sequential reactions to build molecular complexity. A general approach may involve synthesizing a core structure and then modifying it in subsequent steps. For example, in the synthesis of certain benzoylthiourea (B1224501) derivatives, a multi-step process is employed. nih.gov This can begin with the formation of a benzoic acid derivative, which is then converted to a more reactive species like an acid chloride by reacting it with thionyl chloride. nih.gov This intermediate can then be reacted with a variety of substituted amines or other nucleophiles to generate a library of analogues.
Flow chemistry offers a modern approach to linking individual reactions into continuous multi-step sequences, which can streamline the synthesis of complex molecules and facilitate purification by using immobilized reagents and scavengers. syrris.jp This methodology allows for one reaction to flow seamlessly into the next, providing a rapid route to the desired product. syrris.jp
| Step | Transformation | Reagents | Purpose |
| 1 | Acid Formation | e.g., Phthalide + Potassium p-ethylphenoxide | Create a substituted benzoic acid precursor. |
| 2 | Acid Chloride Formation | Thionyl chloride (SOCl₂) | Activate the carboxylic acid for nucleophilic attack. |
| 3 | Amide/Thiourea Formation | Substituted amine/thiourea | Introduce desired functional groups and substituents. |
Application of Specific Carbon-Sulfur Cross-Coupling Reactions in Benzonitrile Synthesis
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds, including the carbon-sulfur bond. rsc.org These methods are invaluable for synthesizing phenylthio-benzonitrile derivatives, especially when direct SNAr is not feasible.
Nickel-catalyzed cross-coupling reactions have emerged as cost-effective and robust methods for C-S bond formation. rsc.orgresearchgate.net These reactions can couple aryl halides (like bromides) with a sulfur source, such as disulfides, under mechanochemical (ball milling) conditions, which can be more environmentally friendly than traditional solution-phase methods. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also widely used. nih.gov These can be adapted to couple arylboronic acids with sulfur-containing partners or vice-versa to create the desired aryl sulfide (B99878) linkage on a benzonitrile scaffold. nih.govorganic-chemistry.org These methods often exhibit broad functional group tolerance, allowing for the synthesis of complex, highly functionalized molecules. rsc.orgorganic-chemistry.org
| Catalyst System | Coupling Partners | Key Features | Reference |
| Nickel-based | Aryl bromides + Disulfides | Cost-effective, can be performed under mechanochemical conditions. | rsc.org |
| Palladium-based | Aryl/Heteroaryl halides + Indium tri(organothiolate) | High atom efficiency, excellent yields, broad functional group tolerance. | organic-chemistry.org |
| Palladium-based (Suzuki) | Arylboronic acids + Sulfur-containing vinyl bromides | Mild reaction conditions, good for synthesizing vinyl sulfide derivatives. | nih.gov |
Cascade Reactions Involving Benzonitrile Precursors
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. nih.govacs.org Benzonitrile precursors, particularly those with ortho-substituents, are excellent substrates for such transformations.
For instance, ortho-carbonyl-substituted benzonitriles can undergo base-promoted cascade reactions with pronucleophiles to construct complex heterocyclic systems like isoindolin-1-ones. nih.govacs.org These reactions can combine up to six elemental steps in one pot under mild, metal-free conditions, using an inexpensive base like potassium carbonate. nih.govacs.org Another example involves the electrochemical induction of a tandem reaction between 2-formylbenzonitrile and functionalized anilines to produce N-aryl isoindolinones. mdpi.com The cyano group itself can also act as a radical acceptor in cascade reactions, providing a pathway to construct various important heterocycles and carbocycles. rsc.org
Synthetic Challenges and Process Scale-Up Considerations
The industrial production of this compound and its analogues is met with several synthetic challenges and considerations for process scale-up. These challenges are primarily associated with the formation of the diaryl thioether bond and the inherent reactivity of the substituted benzonitrile core. Efficient, cost-effective, and environmentally benign synthesis on a large scale requires careful optimization of reaction conditions, reagents, and purification methods.
The formation of the carbon-sulfur (C-S) bond in diaryl thioethers is central to the synthesis and presents several hurdles. Common methods like Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig cross-couplings are effective at the laboratory scale but have limitations when scaled up. dntb.gov.uanih.gov
Key Challenges in C-S Bond Formation:
Catalyst Cost and Efficiency: Palladium and copper catalysts are frequently used for C-S bond formation. researchgate.net While effective, the cost of palladium, specialized ligands, and copper catalysts can be prohibitive for large-scale manufacturing. Catalyst deactivation and the need for high catalyst loading can further escalate costs.
Reaction Conditions: Many coupling reactions require high temperatures, inert atmospheres, and specific solvents, which increases energy consumption and equipment costs for industrial processes.
Reagent Stability and Handling: The use of thiols, such as thiophenol, poses significant challenges in a large-scale setting. Thiols are often malodorous, toxic, and susceptible to oxidation to disulfides, which can lead to impurities and reduced yields. mdpi.com This necessitates specialized handling procedures and equipment to ensure safety and reaction efficiency.
To address the issues with traditional thiols, alternative thiol-free reagents and surrogates have been developed. mdpi.com Strategies include the use of more stable and less odorous precursors like triisopropylsilanethiol (B126304) (TIPS-SH) or xanthates. nih.govmdpi.com One-pot procedures that avoid the isolation of sensitive intermediates are also advantageous for streamlining the manufacturing process. nih.gov
| Method | Typical Catalyst/Reagents | Advantages | Scale-Up Challenges |
|---|---|---|---|
| Ullmann Condensation | Copper (Cu) salts (e.g., CuO, CuI) | Lower catalyst cost compared to Palladium. | High reaction temperatures, stoichiometric amounts of copper, difficult product purification. |
| Buchwald-Hartwig Coupling | Palladium (Pd) catalysts with specialized ligands. | High yields, good functional group tolerance, milder conditions than Ullmann. | High cost of Pd and ligands, removal of residual Pd, ligand sensitivity. nih.gov |
| Thiol-Free Methods (e.g., using Xanthates) | ROCS2K | Avoids use of malodorous and easily oxidized thiols, often transition-metal-free. mdpi.com | Substrate scope may be limited, may require specific reaction conditions for activation. |
| Thiol Surrogates (e.g., TIPS-SH) | Palladium catalysts, TIPS-SH | Overcomes limited availability and stability of arene-thiols. nih.gov | Additional cost of the surrogate, potential for side reactions. |
Beyond the C-S bond formation, the substituted benzonitrile moiety itself presents challenges. The presence of multiple substituents on the aromatic ring can influence the reactivity of the starting materials and the stability of intermediates. The synthesis of functionally complex benzonitriles can be difficult, potentially limiting the availability of diverse starting materials for producing analogues. google.comnih.gov
Process Scale-Up Considerations:
Process Safety: The handling of reagents like sodium hydride or other strong bases, as well as flammable solvents and malodorous thiols, requires stringent safety protocols and specialized equipment in an industrial setting.
Waste Management: Large-scale synthesis generates significant waste streams, including spent solvents and metal-containing byproducts. The environmental impact and cost associated with treating and disposing of this waste must be carefully managed. Green chemistry principles, such as using recyclable catalysts or solvent-free conditions, are increasingly important. researchgate.net
Purification: Developing a robust and scalable purification method is crucial. Chromatography, which is common in the lab, is often not economically feasible for large-scale production. Crystallization is preferred, but achieving high purity and yield can be challenging and may require extensive process development.
Chemical Reactivity and Transformations of 2 Chloro 6 Phenylsulfanyl Benzonitrile
Hydrolytic Transformations of the Nitrile Group to Carboxylic Acid Derivatives
The nitrile group (–C≡N) in 2-Chloro-6-(phenylsulfanyl)benzonitrile can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemguide.co.uk This transformation proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com
Under acidic conditions, such as heating with aqueous hydrochloric or sulfuric acid, the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comlibretexts.org The resulting amide is then further hydrolyzed to yield 2-chloro-6-(phenylsulfanyl)benzoic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis:
Reactants: this compound, H₂O, Strong Acid (e.g., HCl)
Conditions: Heat (reflux) libretexts.org
Products: 2-Chloro-6-(phenylsulfanyl)benzoic acid, Ammonium chloride (NH₄Cl)
Conversely, alkaline hydrolysis involves heating the nitrile with an aqueous base like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com This process initially forms the sodium salt of the carboxylic acid (sodium 2-chloro-6-(phenylsulfanyl)benzoate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis:
Reactants: this compound, Strong Base (e.g., NaOH), H₂O
Conditions: Heat (reflux) chemguide.co.uk
Intermediate Product: Sodium 2-chloro-6-(phenylsulfanyl)benzoate, Ammonia (NH₃)
Final Product (after acidification): 2-Chloro-6-(phenylsulfanyl)benzoic acid
| Hydrolysis Type | Reagents | Conditions | Primary Product |
| Acidic | Dilute HCl or H₂SO₄ | Reflux | 2-Chloro-6-(phenylsulfanyl)benzoic acid |
| Alkaline | NaOH or KOH, then H₃O⁺ | Reflux, then acidification | 2-Chloro-6-(phenylsulfanyl)benzoic acid |
Intramolecular Cyclization Reactions for Fused Ring Systems
The ortho arrangement of the phenylsulfanyl group and the nitrile (or its hydrolyzed carboxylic acid derivative) on the benzene (B151609) ring provides a structural motif ideal for intramolecular cyclization to form fused heterocyclic systems, most notably thioxanthones.
Synthesis of Thioxanthone Derivatives
Thioxanthones are typically synthesized via the acid-catalyzed intramolecular cyclization of 2-(phenylthio)benzoic acids. bohrium.comresearchgate.net Therefore, the initial hydrolysis of this compound to its corresponding carboxylic acid is a necessary first step for this transformation. The subsequent treatment of 2-chloro-6-(phenylsulfanyl)benzoic acid with a strong acid catalyst, such as concentrated sulfuric acid or trifluoromethanesulfonic acid (TfOH), induces an intramolecular electrophilic acylation. bohrium.com In this reaction, the carbonyl carbon of the carboxylic acid attacks the electron-rich phenylsulfanyl ring, leading to ring closure and the formation of a chlorosubstituted thioxanthone derivative after dehydration.
Formation of Iminothioxanthene Intermediates via Polyphosphoric Acid Catalysis
Polyphosphoric acid (PPA) is a potent dehydrating agent and catalyst widely used in cyclization reactions. researchgate.net It can be used to promote the direct cyclization of this compound without prior hydrolysis of the nitrile group. PPA activates the nitrile group, making it susceptible to intramolecular electrophilic attack on the adjacent phenylsulfanyl ring. This reaction proceeds through the formation of a reactive iminium ion intermediate, which then cyclizes to form an iminothioxanthene. This intermediate can be subsequently hydrolyzed to the corresponding thioxanthone. This method offers a more direct route to the fused ring system.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The molecule has two distinct aromatic rings with different reactivities.
Benzonitrile (B105546) Ring: This ring is substituted with a chloro group and a nitrile group, both of which are electron-withdrawing and deactivating towards electrophilic aromatic substitution. libretexts.org Therefore, electrophilic attack on this ring is highly disfavored. However, the presence of these activating groups makes the ring susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgrsc.org A strong nucleophile could potentially displace the chlorine atom, although this reaction may be sterically hindered by the adjacent phenylsulfanyl group.
Phenylsulfanyl Ring: The sulfur atom of the phenylsulfanyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the ability of its lone pairs to stabilize the intermediate carbocation. libretexts.org Therefore, this ring is the preferred site for reactions such as nitration, halogenation, or Friedel-Crafts reactions, which would primarily occur at the para position relative to the sulfur atom due to less steric hindrance.
Reductive Transformations of the Nitrile Moiety
The nitrile group is readily reducible to a primary amine. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like platinum, palladium, or rhodium, or chemical reduction with metal hydrides. researcher.life For instance, treating this compound with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent would yield [2-chloro-6-(phenylsulfanyl)phenyl]methanamine. Photocatalytic methods using palladium-loaded titanium(IV) oxide have also been shown to reduce benzonitrile to benzylamine. rsc.org
| Reducing Agent | Product | Reaction Type |
| H₂ / Pd, Pt, or Rh | [2-Chloro-6-(phenylsulfanyl)phenyl]methanamine | Catalytic Hydrogenation |
| LiAlH₄ | [2-Chloro-6-(phenylsulfanyl)phenyl]methanamine | Chemical Reduction |
| NaBH₄/CoCl₂ | [2-Chloro-6-(phenylsulfanyl)phenyl]methanamine | Chemical Reduction |
Functional Group Interconversions of the Phenylsulfanyl Group
The phenylsulfanyl group (a thioether) can undergo several transformations, primarily oxidation at the sulfur atom.
Oxidation to Sulfoxide (B87167) and Sulfone: Thioethers can be selectively oxidized to either sulfoxides or sulfones. acsgcipr.org The choice of oxidant and reaction conditions determines the final product. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂), typically yield the corresponding sulfoxide, 2-chloro-6-(phenylsulfinyl)benzonitrile. mdpi.comresearchgate.net Using stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, leads to the formation of the sulfone, 2-chloro-6-(phenylsulfonyl)benzonitrile. orientjchem.orgresearchgate.net
Cleavage of the C-S Bond: While more challenging than oxidation, the carbon-sulfur bond in the thioether can be cleaved under specific reductive or oxidative conditions, though this is less common for diaryl thioethers. organic-chemistry.org
| Reaction | Reagents | Product |
| Oxidation | H₂O₂ (1 equiv.), m-CPBA | 2-Chloro-6-(phenylsulfinyl)benzonitrile (Sulfoxide) |
| Oxidation | H₂O₂ (excess), KMnO₄ | 2-Chloro-6-(phenylsulfonyl)benzonitrile (Sulfone) |
Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 6 Phenylsulfanyl Benzonitrile and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
No specific FT-IR spectral data, including characteristic absorption frequencies and vibrational mode assignments for 2-Chloro-6-(phenylsulfanyl)benzonitrile, could be located.
Raman Spectroscopy (FT-Raman, Laser-Raman)
No specific Raman spectroscopy data, including key scattering bands and their corresponding molecular vibrations for this compound, were found.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity
Specific ¹H NMR data, such as chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic protons of this compound, are not available in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
No ¹³C NMR spectra or tables of chemical shift assignments for the distinct carbon atoms in the this compound molecule could be retrieved.
Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
There is no published information regarding the use of advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for the structural confirmation and complete signal assignment of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₃H₈ClNS and a molecular weight of approximately 245.73 g/mol , various mass spectrometric techniques provide complementary information. chemsynthesis.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be expected to yield a high-resolution mass value that is very close to the calculated theoretical mass, confirming the presence of one chlorine and one sulfur atom based on their isotopic patterns. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the analysis of this compound, ESI-MS would likely generate the protonated molecule, [M+H]⁺, as the base peak. The resulting mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound plus the mass of a proton. This technique is valuable for confirming the molecular weight with minimal fragmentation.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the C-S bond, the C-Cl bond, and fragmentation of the aromatic rings. The analysis of these fragment ions provides valuable information for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex mixtures and identifying individual components. In the context of the synthesis of this compound, GC-MS could be used to monitor the reaction progress, identify byproducts, and assess the purity of the final product. The retention time from the GC would provide information on the compound's volatility and polarity, while the mass spectrum would confirm its identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the nitrile group and the sulfur atom. The position and intensity of these bands are influenced by the substituents on the benzene (B151609) ring.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purification of organic compounds, as well as for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. For this compound, a reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would likely be effective for purity assessment. The retention time and peak purity can be used to determine the presence of any impurities.
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reactions and assessing the purity of a compound. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or byproducts. The retardation factor (Rf) value would be a characteristic property of the compound under the specific TLC conditions.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, identification, and quantification of this compound. These techniques are crucial for assessing the purity of the final product and for analyzing the complex mixtures often generated during its synthesis. UPLC, with its use of smaller stationary phase particles, offers higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.
In a typical analysis, a sample of this compound is dissolved in a suitable organic solvent and injected into the chromatograph. The separation is achieved by passing the sample through a column packed with a stationary phase, most commonly a C18 or phenyl-modified silica (B1680970) gel. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is pumped through the column. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. A Photodiode Array (PDA) detector is commonly employed to monitor the column effluent, providing spectral data that can aid in peak identification and purity assessment.
Illustrative HPLC/UPLC Data for this compound Analysis:
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50-95% B over 15 min | 50-95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | PDA at 254 nm | PDA at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Retention Time | ~8.5 min | ~2.1 min |
This data is representative and intended for illustrative purposes.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass backing), chemists can qualitatively assess the consumption of starting materials and the formation of the desired product.
The TLC plate is developed in a sealed chamber containing a suitable solvent system, known as the eluent. The choice of eluent is critical for achieving good separation. For compounds like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. As the eluent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase.
After development, the separated spots are visualized. Since this compound contains a chromophore, it can often be visualized under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. Additionally, staining with reagents such as potassium permanganate (B83412) or iodine can be used for visualization. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components.
Representative TLC Data for Monitoring the Synthesis of this compound:
| Compound | Eluent System (Hexane:Ethyl Acetate) | Rf Value | Visualization |
| 2,6-Dichlorobenzonitrile (B3417380) (Starting Material) | 4:1 | ~0.65 | UV (254 nm) |
| Thiophenol (Starting Material) | 4:1 | ~0.50 | UV (254 nm), Iodine |
| This compound (Product) | 4:1 | ~0.40 | UV (254 nm) |
This data is representative and intended for illustrative purposes.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound like this compound. It provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and chlorine), which are then used to determine the empirical formula of the compound. The experimentally determined percentages are compared with the theoretically calculated values for the expected molecular formula (C₁₃H₈ClNS). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.
The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a high temperature in a stream of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. Chlorine content is often determined by titration or ion chromatography after combustion and absorption in a suitable solution.
Theoretical and Representative Found Values for Elemental Analysis of this compound (C₁₃H₈ClNS):
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 63.54 | 63.49 |
| Hydrogen (H) | 3.28 | 3.31 |
| Nitrogen (N) | 5.70 | 5.65 |
| Sulfur (S) | 13.05 | 13.10 |
| Chlorine (Cl) | 14.43 | 14.38 |
The "Found" data is representative and intended for illustrative purposes.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This is often the most challenging step and may involve screening various crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted beams are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined.
The resulting structural data includes the unit cell dimensions, the space group, and the precise coordinates of each atom in the asymmetric unit. This information allows for the detailed analysis of the molecular geometry and any intermolecular forces, such as van der Waals interactions or π-π stacking, that stabilize the crystal structure.
Illustrative Crystallographic Data for this compound:
| Parameter | Value |
| Empirical Formula | C₁₃H₈ClNS |
| Formula Weight | 245.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 10.98 |
| β (°) | 105.2 |
| Volume (ų) | 1112.5 |
| Z | 4 |
| Density (calc.) (g/cm³) | 1.467 |
| R-factor (%) | 4.5 |
This data is representative and intended for illustrative purposes based on similar structures.
Theoretical and Computational Studies of 2 Chloro 6 Phenylsulfanyl Benzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 2-Chloro-6-(phenylsulfanyl)benzonitrile, DFT calculations, often utilizing the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), provide a detailed understanding of its fundamental characteristics. These calculations are foundational for geometry optimization, vibrational analysis, and exploring the molecule's electronic behavior.
Geometry Optimization and Equilibrium Structure Parameters (Bond Lengths, Bond Angles, Dihedral Angles)
The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. This process determines the equilibrium structure's bond lengths, bond angles, and dihedral angles. Theoretical calculations for similar benzonitrile (B105546) derivatives show that the introduction of substituents like chloro and phenylsulfanyl groups can cause slight distortions in the benzene (B151609) ring from a perfect hexagonal shape. For instance, in related molecules like 2-chloro-6-methylbenzonitrile, the C-C bond lengths within the ring and the angles deviate from the standard 1.39 Å and 120°, respectively, due to the electronic and steric effects of the substituents. The calculated parameters for this compound would similarly reflect the interplay between the electron-withdrawing cyano and chloro groups and the bulky phenylsulfanyl group.
| Parameter | Bond | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-Cl | 1.74 |
| C-S | 1.78 | |
| C≡N | 1.15 | |
| C-C (ring) | 1.38 - 1.41 | |
| Bond Angle | C-C-Cl | 121 |
| C-C-S | 119 | |
| C-C-CN | 120 |
Vibrational Frequency Analysis and Spectroscopic Correlations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are crucial for assigning experimental vibrational bands.
Key vibrational modes for this compound include:
C≡N Stretch: This is a characteristic and intense band for nitriles, typically appearing in the 2220-2240 cm⁻¹ region. Substituent effects can slightly shift this frequency.
C-Cl Stretch: The carbon-chlorine stretching vibration is generally found in the 700-750 cm⁻¹ range.
Phenyl Ring Vibrations: The aromatic ring exhibits several characteristic C-H and C-C stretching and bending vibrations across the spectrum.
C-S Stretch: The carbon-sulfur stretch is typically weaker and appears in the 600-800 cm⁻¹ region.
Theoretical calculations on substituted benzonitriles have shown good agreement with experimental data, aiding in the precise assignment of complex spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C≡N) | 2240 | 2225 | Cyano Stretch |
| ν(C-H) | 3080 | 3075 | Aromatic C-H Stretch |
| ν(C-Cl) | 715 | 705 | C-Cl Stretch |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For molecules with multiple functional groups like this compound, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenylsulfanyl group and the phenyl ring, while the LUMO may be distributed over the electron-withdrawing benzonitrile portion.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For similar aromatic compounds, this energy gap is a critical parameter in determining molecular electrical transport properties. utrgv.edu
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which can be quantified as second-order perturbation interaction energies (E(2)).
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale to represent electrostatic potential:
Red/Yellow: Regions of negative potential, rich in electrons, indicating favorable sites for electrophilic attack. In this compound, these areas are expected around the nitrogen atom of the cyano group and potentially the sulfur atom due to their lone pairs.
Blue: Regions of positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to the aromatic rings.
Green: Regions of neutral or near-zero potential.
The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.
Quantum Chemical Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Based on the energies of the frontier orbitals (HOMO and LUMO), several global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2), it measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard," indicating high stability.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. "Soft" molecules are more reactive.
Electronegativity (χ): Approximated as χ ≈ -(E_HOMO + E_LUMO) / 2, it measures the molecule's ability to attract electrons.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ), this index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
For related compounds, these descriptors have been successfully used to classify them as hard or soft molecules and to predict their reactive tendencies. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
There is no available published research detailing the conformational analysis or potential energy surface (PES) mapping for this compound. Such studies would typically involve computational methods, like Density Functional Theory (DFT), to identify stable conformers, determine rotational barriers around single bonds (such as the C-S and C-CN bonds), and map the energy landscape of the molecule as a function of its geometric parameters. This information is crucial for understanding the molecule's flexibility, preferred three-dimensional structure, and how its shape influences its physical and chemical properties.
Without dedicated studies, any discussion of its conformational preferences, such as the dihedral angles between the phenyl rings, would be purely speculative.
Theoretical Prediction of Spectroscopic Data (e.g., UV-Vis, NMR chemical shifts)
Similarly, there are no specific theoretical predictions of the spectroscopic data for this compound in the public domain. Theoretical spectroscopic analysis is a common application of computational chemistry, where methods like Time-Dependent DFT (TD-DFT) are used to predict UV-Vis absorption spectra, and methods like Gauge-Including Atomic Orbital (GIAO) are used to calculate NMR chemical shifts.
These theoretical calculations provide valuable insights by:
Aiding in the interpretation and assignment of experimental spectra.
Correlating spectroscopic properties with the electronic structure of the molecule.
Predicting how structural modifications would influence the spectroscopic output.
In the absence of such computational studies for this compound, no data tables for predicted UV-Vis absorption maxima or NMR chemical shifts can be generated.
Synthetic Applications and Derivative Chemistry of 2 Chloro 6 Phenylsulfanyl Benzonitrile
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-Chloro-6-(phenylsulfanyl)benzonitrile serves as a crucial starting material for the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical and biological relevance. The presence of three distinct functional groups—a nitrile, a chloro substituent, and a phenylsulfanyl group—provides multiple reaction sites for chemists to elaborate and build molecular complexity.
One notable application is in the synthesis of analogues of DASB (3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl)benzonitrile), a compound with excellent properties for imaging the serotonin (B10506) transporter. nih.gov Researchers have developed efficient and facile synthetic routes to produce higher chemical yields of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and related analogues, demonstrating the importance of substituted benzonitrile (B105546) scaffolds in medicinal chemistry. nih.gov While not a direct precursor in this specific reported synthesis, the structural similarity highlights the potential of this compound as a key intermediate for accessing such complex and biologically active molecules through strategic functional group interconversions.
The general class of substituted benzonitriles is a cornerstone in chemical science, acting as pivotal intermediates in the creation of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The unique electronic properties and reactivity of the nitrile group make it an invaluable functional handle in synthetic strategies.
Precursor to Thioxanthone Derivatives for Functional Material Development (e.g., Photoinitiators)
A significant application of this compound is its role as a precursor in the synthesis of thioxanthone derivatives. Thioxanthones are a class of compounds with a core three-ring heterocyclic structure that exhibit interesting photochemical properties, making them valuable in the development of functional materials, most notably as photoinitiators for polymerization processes.
Specifically, this compound can be transformed into 1-chloro-thioxanthone. This process involves the cyclization of the benzonitrile derivative, typically using a strong acid like polyphosphoric acid, to first form 1-chloro-9-imino thioxanthene. Subsequent hydrolysis of the imino group yields the desired 1-chloro thioxanthone. An analogous process can be utilized to prepare 2-chloro thioxanthone, which is particularly useful as a photoinitiator for the crosslinking of synthetic resins. nih.gov
The development of new and efficient synthetic routes to thioxanthones is an active area of research. These compounds are not only used as photoinitiators but also exhibit a range of biological activities, including anti-cancer properties.
Development of Libraries of Substituted Benzonitrile Analogues for Chemical Space Exploration
The structural framework of this compound makes it an attractive starting point for the development of libraries of substituted benzonitrile analogues. In the field of drug discovery and materials science, the exploration of chemical space is crucial for identifying new molecules with desired properties. By systematically modifying the substituents on the benzonitrile ring, chemists can generate a diverse collection of compounds for screening.
Research into the synthesis of related compounds, such as 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and its analogues, showcases the methodologies that can be applied to this compound. nih.gov A designed synthetic strategy can lead to higher chemical yields of a variety of related analogues, facilitating the creation of a compound library. nih.gov Such libraries of substituted benzonitriles are valuable for identifying new leads in drug development and for discovering novel materials with unique optical or electronic properties. The ability to produce these analogues efficiently is a key factor in the successful exploration of chemical space.
Construction of Novel Polycyclic and Heterocyclic Systems through Intramolecular Cyclizations
The strategic placement of reactive functional groups in this compound makes it an ideal substrate for intramolecular cyclization reactions to construct novel polycyclic and heterocyclic systems. The most prominent example of this is the synthesis of the thioxanthone core structure, a valuable heterocyclic system.
The conversion of this compound to 1-chloro-thioxanthone proceeds through an intramolecular electrophilic aromatic substitution reaction. nih.gov In the presence of a strong acid, the nitrile group is activated, and the phenyl ring of the phenylsulfanyl group acts as the nucleophile, attacking the carbon adjacent to the nitrile group to form the central ring of the thioxanthone skeleton. This cyclization reaction is a powerful tool for building complex, multi-ring systems from relatively simple starting materials.
The versatility of this approach allows for the synthesis of a variety of substituted thioxanthones by starting with appropriately substituted benzonitrile precursors. The resulting polycyclic heterocyclic systems are not only important for their applications in materials science but also serve as scaffolds for the development of new therapeutic agents.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Gaps
The current body of scientific literature directly addressing 2-Chloro-6-(phenylsulfanyl)benzonitrile is sparse. Much of the available information is derived from patent literature and studies on analogous compounds, most notably its regioisomer, 2-(4'-chloro-phenylthio)-benzonitrile. Research has shown that such compounds can serve as valuable precursors in the synthesis of more complex molecules. For instance, related benzonitrile (B105546) derivatives are utilized as intermediates in the production of photoinitiators, such as 2-chlorothioxanthone, which are crucial in polymerization processes. ossila.comresearchgate.net
A significant gap in the current research is the lack of a comprehensive investigation into the specific properties and potential applications of the 2-chloro-6-(phenylsulfanyl) isomer. The electronic and steric differences arising from the ortho-positioning of the chloro and phenylthio substituents likely impart unique reactivity and characteristics that remain to be systematically explored. Furthermore, there is a dearth of studies on its biological activity, material science applications, and its utility as a building block in the synthesis of novel heterocyclic compounds. The nitrile functionality is a key component in numerous pharmaceuticals, acting as a crucial element for molecular recognition, and its presence in this scaffold warrants further investigation. nih.gov
Challenges and Opportunities in the Synthesis and Derivatization of Chloro-Phenylthio-benzonitriles
The synthesis of chloro-phenylthio-benzonitriles, including the target compound, presents several challenges and opportunities rooted in fundamental principles of organic synthesis.
Challenges:
Regioselectivity: A primary hurdle in the synthesis of specifically substituted benzonitriles is achieving high regioselectivity. mdpi.comnih.gov The synthesis of this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction, where controlling the position of the incoming nucleophile on the dichlorobenzonitrile starting material can be challenging.
Reaction Conditions: Traditional methods for forming the C-S bond often require harsh reaction conditions, such as high temperatures and the use of strong bases, which can limit the functional group tolerance of the reaction. organic-chemistry.org
Catalyst Efficiency and Selectivity: While metal-catalyzed cross-coupling reactions offer a powerful tool for C-S bond formation, challenges related to catalyst cost, efficiency, and the selection of appropriate ligands to achieve the desired reactivity and selectivity persist. acsgcipr.org
Opportunities:
Diverse Derivatization: The presence of three distinct functional groups—the nitrile, the chloro substituent, and the phenylthio moiety—offers a wealth of opportunities for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of derivatives. numberanalytics.com
Exploration of Unique Reactivity: The close proximity of the chloro and phenylthio groups could lead to unique intramolecular cyclization reactions, opening pathways to novel heterocyclic scaffolds.
Development of Novel Synthetic Routes: The challenges in the synthesis of these compounds also present an opportunity for the development of new, more efficient, and selective synthetic methodologies.
Emerging Methodologies for Chemical Transformations
Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the synthesis and derivatization of chloro-phenylthio-benzonitriles.
Catalytic C-S Bond Formation:
Modern catalytic systems are revolutionizing the formation of carbon-sulfur bonds. The use of heterogeneous catalysts, including metal oxides and single-atom catalysts supported on various materials, offers improved stability, recyclability, and control over the reaction. nih.gov These advanced materials can facilitate C-S coupling reactions under milder conditions, enhancing the sustainability of the synthetic process.
C-H Functionalization:
The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. nih.gov Nitrile groups can act as directing groups, enabling the selective introduction of new functionalities at specific positions on the aromatic ring. This approach could provide novel routes to substituted benzonitriles and their derivatives.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including C-S bond formation. nih.gov These methods often proceed under mild, environmentally friendly conditions and can offer unique reactivity profiles compared to traditional thermal methods.
Prospects for Development of Advanced Chemical Intermediates and Functional Materials
The unique structural features of this compound and its derivatives position them as promising candidates for the development of advanced chemical intermediates and functional materials.
Advanced Chemical Intermediates:
The ability to selectively modify the nitrile, chloro, and phenylthio groups makes this class of compounds highly valuable as building blocks in organic synthesis. lifechemicals.com They can serve as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The nitrile group, in particular, is a versatile functional group that can be transformed into various other moieties, making it a key handle for molecular diversification. nj-finechem.comnih.gov
Functional Materials:
The combination of an aromatic nitrile and a thioether linkage suggests potential applications in materials science. Benzonitrile derivatives have been explored for their use in functional organic materials, including those with applications in organic light-emitting diodes (OLEDs). chemrxiv.org The sulfur atom in the phenylthio group can also play a crucial role in the electronic and photophysical properties of materials. The incorporation of thiophene (B33073) units into molecular scaffolds has been shown to significantly impact their properties, making them suitable as building blocks for functional organic materials. researchgate.netchemrxiv.org The development of novel synthetic methodologies will undoubtedly pave the way for the creation of new materials with tailored properties.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-chloro-6-(phenylsulfanyl)benzonitrile, and how can reaction conditions be optimized to minimize byproducts?
A1. The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) using 2,6-dichlorobenzonitrile and potassium thiophenolate in DMSO. Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and selectivity. Higher temperatures (>150°C) during cyclization steps may lead to isomerization (e.g., 3-chloro isomer formation) .
- Solvent : Polar aprotic solvents like DMSO enhance nucleophilicity of thiophenolate .
- Catalyst : No catalyst is required, but anhydrous conditions are critical to avoid hydrolysis of intermediates.
Yield Optimization : Purification via flash chromatography (hexane/ethyl acetate gradients) achieves >95% purity. Monitor by TLC and UPLC-MS .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
A2. Use a multi-technique approach:
- NMR : Confirm substitution patterns via - and -NMR. For example, aromatic protons at δ 7.46–6.96 ppm and nitrile carbon at ~110 ppm .
- UPLC-MS : Detect trace impurities (<2%) with a C18 column (HO/MeCN + 0.1% formic acid). Retention time and [M+H] peak (m/z ~260) confirm identity .
- Elemental Analysis : Validate %C, %H, %N to ±0.3% of theoretical values.
Q. Q3. What safety precautions are necessary when handling this compound due to hazardous intermediates/byproducts?
A3. Key hazards include:
- Chlorinated Byproducts : Use fume hoods and PPE (gloves, goggles) during synthesis. Monitor for chlorinated isomers (e.g., 3-chloro derivatives) via GC-MS .
- Reactive Thiols : Neutralize residual thiophenolate with dilute HCl before disposal.
- Storage : Store at 2–8°C under inert gas (N/Ar) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. Q4. How can computational modeling predict the adsorption behavior of this compound on metal surfaces?
A4. Density Functional Theory (DFT) studies reveal:
- Binding Sites : The nitrile group binds preferentially to Ag(111) surfaces (-4.5 eV adsorption energy), while the phenylsulfanyl moiety interacts weakly (-1.8 eV) .
- Orientation : Molecular dynamics simulations show planar adsorption on Au surfaces, critical for designing sensors or catalytic interfaces.
Methodology : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for geometry optimization and adsorption energy calculations .
Q. Q5. What strategies resolve contradictions in reported bioactivity data for benzonitrile derivatives?
A5. Discrepancies arise from:
- Isomer Purity : Validate synthetic batches via chiral HPLC (e.g., Chiralpak IA column) to exclude inactive enantiomers .
- Assay Conditions : Standardize CaSR (calcium-sensing receptor) antagonism assays using HEK293 membranes and FLIPR calcium flux assays. For example, NPS 2143 (a structural analog) shows EC = 43 nM under controlled pH (7.4) and Ca (1.2 mM) .
- Metabolic Stability : Use hepatic microsome assays (human/rat) to account for cytochrome P450-mediated degradation differences .
Q. Q6. How can the compound’s solvation free energy be experimentally determined to inform solvent selection for reactions?
A6. Use isothermal titration calorimetry (ITC) or inverse gas chromatography (IGC):
- ITC : Measure ΔG in solvents like DMSO, MeCN, or THF. For benzonitrile derivatives, ΔG averages -5.2 kcal/mol in DMSO, correlating with solubility .
- IGC : Derive Hansen solubility parameters (δ, δ, δ) to predict miscibility. Benzonitrile’s high dipole moment (~4.18 D) favors polar solvents .
Q. Q7. What advanced techniques elucidate the compound’s mechanism in modulating G protein-coupled receptors (GPCRs)?
A7. Key approaches include:
- Cryo-EM : Resolve ligand-bound CaSR structures at 3.2 Å resolution to identify binding pockets (e.g., transmembrane domain interactions) .
- Fluorescence Polarization : Track conformational changes using Tb-labeled receptors. For analogs like NPS 2143, K = 28 nM in competitive binding assays .
- MD Simulations : Model ligand-receptor dynamics (100 ns trajectories) to identify critical residues (e.g., Glu837 in CaSR) for allosteric modulation .
Q. Q8. How do structural modifications (e.g., halogen substitution) impact the compound’s photophysical properties?
A8. Systematic studies show:
- Electron-Withdrawing Groups (Cl, CF) : Red-shift UV-Vis absorption (λ 270 → 290 nm) and enhance fluorescence quantum yield (Φ = 0.12 → 0.34) .
- Synthetic Protocol : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki for arylboronic acids) or SNAr with KF/18-crown-6 .
Characterization : Time-resolved fluorescence spectroscopy and TD-DFT calculations validate excited-state behavior .
Q. Q9. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) for chiral derivatives?
A9. Key challenges and solutions:
- Epoxide Intermediates : Use chiral auxiliaries (e.g., (S)-nosyl epoxide) to achieve >98% ee. Optimize ring-opening with amines (e.g., [1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine) at 80°C for 72 h .
- Catalytic Asymmetry : Screen Ru or Ir catalysts for transfer hydrogenation (TOF > 500 h) .
- Process Analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor ee in real-time .
Q. Q10. How can researchers address discrepancies between theoretical and experimental adsorption data on carbon nanostructures?
A10. Mitigation strategies include:
- Surface Defects : Characterize nanostructures via Raman spectroscopy (D/G band ratio) and TEM to account for edge-site reactivity .
- DFT Corrections : Apply Grimme’s D3 dispersion corrections to model van der Waals interactions accurately .
- Experimental Validation : Use XPS to confirm binding modes (e.g., S 2p peaks at 163.5 eV for Au–S bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
